REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]1[CH:15]=[CH:14][S:13][C:12]=1[C:16]1[O:17]C=C[N:20]=1)([O-])=O.Cl>CC(C)=O.O>[S:13]1[C:12]2[C:16](=[O:17])[NH:20][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:10][C:11]=2[CH:15]=[CH:14]1 |f:2.3|
|
Name
|
product
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC1=C(SC=C1)C=1OC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 70° C. while 10.0 g of zinc dust
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo to a residue which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 100 ml of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo to a residue which
|
Type
|
EXTRACTION
|
Details
|
is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C(NC1=C(C2)C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |